molecular formula C11H21NO2S B13013654 2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid

2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid

Cat. No.: B13013654
M. Wt: 231.36 g/mol
InChI Key: NBKIQEFANCSMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid is an organic compound that features a unique structure combining a thiopyran ring with an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deoxygenated derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiopyran ring and amino acid moiety allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid is unique due to the presence of the sulfur-containing thiopyran ring, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

2-methyl-2-(thian-4-ylamino)pentanoic acid

InChI

InChI=1S/C11H21NO2S/c1-3-6-11(2,10(13)14)12-9-4-7-15-8-5-9/h9,12H,3-8H2,1-2H3,(H,13,14)

InChI Key

NBKIQEFANCSMMH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)O)NC1CCSCC1

Origin of Product

United States

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